- Pyrido[2,3-b][1,4]oxazines and tetrahydropyrido[2,3-b][1,4]oxazepines as IAP antagonists and their preparation, World Intellectual Property Organization, , ,
Cas no 946121-78-4 (7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine)
946121-78-4 structure
Product Name:7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Número CAS:946121-78-4
MF:C7H7BrN2O
Megavatios:215.047280550003
MDL:MFCD15527041
CID:2101851
PubChem ID:66789061
Update Time:2025-06-10
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Pyrido[2,3-b][1,4]oxazine, 7-bromo-2,3-dihydro-
- 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (ACI)
- Z1269152625
- AB70687
- MFCD15527041
- 7-bromo-2,3-dihydro-1H-4-oxa-1,5-diaza-naphthalene
- DB-264050
- WMB12178
- 946121-78-4
- FFQNNPQQIUKLGV-UHFFFAOYSA-N
- 7-BROMO-1H,2H,3H-PYRIDO[2,3-B][1,4]OXAZINE
- AKOS017553938
- CS-0128559
- EN300-132685
- SCHEMBL752154
- F30181
- SY153580
- AS-48286
-
- MDL: MFCD15527041
- Renchi: 1S/C7H7BrN2O/c8-5-3-6-7(10-4-5)11-2-1-9-6/h3-4,9H,1-2H2
- Clave inchi: FFQNNPQQIUKLGV-UHFFFAOYSA-N
- Sonrisas: BrC1C=C2C(OCCN2)=NC=1
Atributos calculados
- Calidad precisa: 213.97418g/mol
- Masa isotópica única: 213.97418g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 0
- Complejidad: 144
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.6
- Superficie del Polo topológico: 34.2Ų
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0124-1g |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 97% | 1g |
1780.89CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0124-5g |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 97% | 5g |
7123.56CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0124-500mg |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 97% | 500mg |
1314.47CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0124-25g |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 97% | 25g |
28494.22CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0124-250mg |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 97% | 250mg |
1060.05CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0124-100mg |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 97% | 100mg |
924.37CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12140-5g |
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 95% | 5g |
$400 | 2023-09-07 | |
| Alichem | A029184452-1g |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 95% | 1g |
$504.90 | 2023-08-31 | |
| Chemenu | CM195018-250mg |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 97% | 250mg |
$95 | 2024-07-19 | |
| Chemenu | CM195018-1g |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 97% | 1g |
$232 | 2024-07-19 |
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; rt; 1 h, 60 °C; 60 °C → rt
1.2 Reagents: Methanol ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 1 - 2, 60 °C
1.2 Reagents: Methanol ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 1 - 2, 60 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 min, 100 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 min, 100 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10
Referencia
- Preparation of phenylsulfonyl heterocycles as liver carnitine palmitoyl transferase 1 (L-CPT1) inhibitors, United States, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Acetic acid , Iron ; 25 °C; 3 h, 60 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 70 °C
1.3 Solvents: Methanol ; 0 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 70 °C
1.3 Solvents: Methanol ; 0 °C
Referencia
- Preparation of aminopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- Preparation of phenylsulfonyl heterocycles as liver carnitine palmitoyl transferase 1 (L-CPT1) inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron ; 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 110 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 110 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referencia
- Preparation of heteroaryl compounds as inhibitors of necrosis, composition and method using the same, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 20 min, 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of oxazine compounds as URAT1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; overnight, 80 °C
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Referencia
- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 2 h, 70 °C
Referencia
- Preparation of chromenopyrimidine derivatives as phosphatidylinsitol phosphate kinase inhibitors, United States, , ,
Métodos de producción 9
Condiciones de reacción
Referencia
- Novel bicyclic substituted sulfonylurea compounds as inhibitors of interleukin-1 activity and their preparation, World Intellectual Property Organization, , ,
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Raw materials
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Preparation Products
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:946121-78-4)7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Número de pedido:A930885
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 15:02
Precio ($):615.0
Correo electrónico:sales@amadischem.com
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Literatura relevante
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
946121-78-4 (7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine) Productos relacionados
- 886373-00-8(5-Bromo-2-ethoxypyridin-3-amine)
- 128702-03-4(1H-Pyrido[2,3-b][1,4]oxazin-8-amine, 2,3-dihydro-)
- 1257553-90-4(N-(5-Bromo-2-methoxypyridin-3-yl)acetamide)
- 105544-36-3(7-Bromo-1H-pyrido2,3-b1,4oxazin-2(3H)-one)
- 2169906-55-0(7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine)
- 1186658-27-4(7-Bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one)
- 1203499-17-5(6-Bromo-2,3-dihydro-1H-pyrido2,3-b1,4oxazine)
- 886373-03-1(5-bromo-2-propoxypyridin-3-amine)
- 1112193-37-9(1H,2H,3H-pyrido[2,3-b][1,4]oxazine)
- 1250146-54-3(5-Bromo-2-(propan-2-yloxy)pyridin-3-amine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:946121-78-4)7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Pureza:99%
Cantidad:5g
Precio ($):615.0